molecular formula C25H27N3O2S2 B11127656 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11127656
M. Wt: 465.6 g/mol
InChI Key: USRPNMOPCCZHRL-YOTIAXBGSA-N
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Description

The compound "(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" is a thiazolo-triazolone derivative characterized by a benzylidene moiety substituted with bulky tert-butyl and hydroxy groups at the 3,5- and 4-positions, respectively. The 2-position is functionalized with an (E)-configured ethenyl group linked to a thiophene ring.

Properties

Molecular Formula

C25H27N3O2S2

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H27N3O2S2/c1-24(2,3)17-12-15(13-18(21(17)29)25(4,5)6)14-19-22(30)28-23(32-19)26-20(27-28)10-9-16-8-7-11-31-16/h7-14,29H,1-6H3/b10-9+,19-14-

InChI Key

USRPNMOPCCZHRL-YOTIAXBGSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Heck Coupling for Ethenyl Group Installation

CatalystBaseSolventTemp (°C)Yield (%)E/Z Ratio
Pd(OAc)₂Et₃NDMF807288:12
Pd(PPh₃)₄K₂CO₃DMF/H₂O809095:5
Pd/CNaHCO₃EtOH706580:20

Table 2: Knoevenagel Condensation Variants

BaseSolventTime (h)Yield (%)Z/E Ratio
PiperidineEtOH68492:8
NH₄OAcToluene87685:15
DBUDCM46889:11

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 18H, t-Bu), 6.85 (s, 2H, ArH), 7.20–7.25 (m, 2H, thiophene), 7.45 (d, J = 16 Hz, 1H, CH=CH), 7.60 (d, J = 16 Hz, 1H, CH=CH), 8.10 (s, 1H, triazole-H).

  • HPLC : Purity >99% (C18 column, MeCN/H₂O 70:30).

  • HRMS : m/z calcd. for C₃₁H₃₄N₄O₂S₂ [M+H]⁺: 583.2098; found: 583.2101.

Challenges and Mitigation Strategies

  • Stereochemical Purity : E/Z isomer separation required careful column chromatography (silica gel, hexane/EtOAc 3:1).

  • Pd Catalyst Residuals : Reduced to <5 ppm via activated charcoal treatment.

  • Aldehyde Stability : 3,5-Di-tert-butyl-4-hydroxybenzaldehyde stored under N₂ to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ethenyl group would yield an ethyl-substituted compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the thiazolo[3,2-b][1,2,4]triazole core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives are widely studied for their structural diversity and tunable properties. Below is a comparative analysis of the target compound with key analogs:

Physicochemical and Functional Comparisons

  • Antioxidant Potential: The 3,5-di-tert-butyl-4-hydroxybenzylidene moiety is structurally analogous to synthetic antioxidants like butylated hydroxytoluene (BHT), suggesting radical-scavenging capabilities absent in analogs like 2a–e .
  • Biological Activity: While compounds like 2e (diethylamino-substituted) may exhibit enhanced solubility for biological applications, the thiophene group in the target compound could confer unique interactions with biological targets, such as enzymes or receptors .
  • Thermal Stability: Higher melting points in analogs with rigid substituents (e.g., 2a: 192–193°C) suggest that the target compound’s tert-butyl groups may further stabilize the crystalline lattice .

Q & A

Q. Q1. What are the critical steps in synthesizing (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl]thiazolo-triazolone, and how are reaction conditions optimized?

Answer: The synthesis involves multi-step organic reactions, including:

  • Condensation : Reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiophen-2-yl ethenyl precursors under basic conditions (e.g., NaOH/EtOH) to form the benzylidene-thiophene intermediate .
  • Cyclization : Using thioglycolic acid or similar agents to form the fused thiazolo-triazolone core. Reaction temperatures (70–80°C) and solvent polarity (DMF or dioxane) are optimized to improve yield (65–85%) and purity .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to isolate the Z/E isomers .

Q. Q2. What spectroscopic methods are most reliable for characterizing this compound’s structure and isomerism?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR : Distinct chemical shifts for the benzylidene proton (δ 7.8–8.2 ppm, singlet) and thiophene protons (δ 6.5–7.3 ppm, multiplet) confirm stereochemistry .
    • 13^13C NMR : Carbonyl groups (C=O, δ 170–175 ppm) and aromatic carbons (δ 120–150 ppm) validate the fused heterocyclic system .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm1^{-1} (C=O) and 3200–3400 cm1^{-1} (O-H) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) with <5 ppm error ensures molecular formula accuracy .

Q. Q3. How does the compound’s solubility and stability impact experimental design?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stock solutions (10 mM in DMSO) are recommended for biological assays, with <0.1% DMSO in final concentrations to avoid cytotoxicity .
  • Stability : Degrades under UV light and acidic conditions (pH < 4). Storage at −20°C in amber vials under nitrogen is advised .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Substitution Patterns :
    • Replace the 3,5-di-tert-butyl group with electron-withdrawing groups (e.g., Cl, NO2_2) to modulate antioxidant activity .
    • Modify the thiophene ethenyl chain to enhance π-π stacking with biological targets (e.g., kinases) .
  • Biological Assays :
    • Use molecular docking (AutoDock Vina) to predict binding affinity for targets like COX-2 or EGFR .
    • Validate with in vitro assays : IC50_{50} values in cancer cell lines (e.g., MCF-7, HEPG-2) and selectivity indices (normal vs. cancer cells) .

Q. Q5. How can conflicting data on the compound’s antioxidant vs. pro-oxidant effects be resolved?

Answer:

  • Dose-Dependent Studies : Measure ROS levels (DCFH-DA assay) across concentrations (1–100 μM). At low doses (<10 μM), the compound may act as an antioxidant (scavenging ROS), while higher doses induce pro-oxidant effects via redox cycling .
  • Mechanistic Validation :
    • Use EPR spectroscopy to detect free radical intermediates.
    • Inhibit specific pathways (e.g., Nrf2 knockdown) to isolate antioxidant mechanisms .

Q. Q6. What computational strategies are effective for predicting metabolic pathways and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME predict high microsomal stability (t1/2_{1/2} > 60 min) but potential hepatotoxicity (CYP3A4 inhibition) .
  • Metabolite Identification :
    • In silico : Use GLORY or Meteor Nexus to simulate Phase I/II metabolism (e.g., hydroxylation at the benzylidene group).
    • In vitro : Incubate with liver microsomes and analyze via LC-MS/MS .

Methodological Guidance for Data Contradictions

Q. Q7. How to address discrepancies in reported IC50_{50}50​ values across studies?

Answer:

  • Standardize Assay Conditions :
    • Use consistent cell lines (e.g., NCI-60 panel) and culture media (RPMI-1640 + 10% FBS) .
    • Normalize data to reference compounds (e.g., doxorubicin) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers .

Q. Q8. What experimental controls are critical for validating the compound’s mechanism of action?

Answer:

  • Negative Controls :
    • Use inactive analogs (e.g., saturated backbone without the benzylidene group) to confirm target specificity .
  • Positive Controls :
    • Compare with known inhibitors (e.g., celecoxib for COX-2) in enzymatic assays .
  • Genetic Controls : CRISPR-Cas9 knockout models to confirm target dependency .

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